molecular formula C10H13Br B6251907 2-(1-Bromoethyl)-1,3-dimethylbenzene CAS No. 292820-32-7

2-(1-Bromoethyl)-1,3-dimethylbenzene

Cat. No.: B6251907
CAS No.: 292820-32-7
M. Wt: 213.11 g/mol
InChI Key: VIVJYYUZZPKBCK-UHFFFAOYSA-N
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Description

2-(1-Bromoethyl)-1,3-dimethylbenzene (CAS: 585-71-7; molecular formula: C₉H₁₁Br, molecular weight: 185.06 g/mol) is a brominated aromatic compound characterized by a benzene ring substituted with two methyl groups at the 1- and 3-positions and a bromoethyl group at the 2-position . This structure confers unique reactivity, making it valuable in organic synthesis, particularly as an alkylating agent or intermediate in pharmaceutical and agrochemical production. Its bromine substituent enhances electrophilicity, facilitating nucleophilic substitution reactions compared to non-halogenated analogs .

Properties

CAS No.

292820-32-7

Molecular Formula

C10H13Br

Molecular Weight

213.11 g/mol

IUPAC Name

2-(1-bromoethyl)-1,3-dimethylbenzene

InChI

InChI=1S/C10H13Br/c1-7-5-4-6-8(2)10(7)9(3)11/h4-6,9H,1-3H3

InChI Key

VIVJYYUZZPKBCK-UHFFFAOYSA-N

Purity

95

Origin of Product

United States

Preparation Methods

Synthesis of 2-Vinyl-1,3-Dimethylbenzene

An alternative route involves generating a vinyl precursor through dehydration of 2-(1-hydroxyethyl)-1,3-dimethylbenzene. The alcohol intermediate is synthesized via NaBH₄ reduction of 2-acetyl-1,3-dimethylbenzene, itself prepared by Friedel-Crafts acylation of m-xylene. Subsequent acid-catalyzed dehydration (H₂SO₄, 100°C) yields 2-vinyl-1,3-dimethylbenzene, a critical substrate for anti-Markovnikov hydrobromination.

Anti-Markovnikov HBr Addition

Radical addition of hydrobromic acid (HBr) to the vinyl group, mediated by peroxides (e.g., benzoyl peroxide), directs bromine to the terminal carbon of the ethyl chain. This method achieves >90% regioselectivity for the 1-bromoethyl product, with reaction completion within 2–4 hours at 40–60°C.

Key Parameters

  • HBr Concentration : 48% aqueous solution

  • Initiator : Dibenzoyl peroxide (1 mol%)

  • Solvent : Dichloroethane

  • Yield : 78% (crude), 88% after distillation

Decarboxylative Bromination of Aromatic Acids

Carboxylic Acid Precursor Synthesis

Recent advances in decarboxylative bromination, as reported by the Royal Society of Chemistry, enable direct bromination of aromatic acids. For 2-(1-bromoethyl)-1,3-dimethylbenzene, this method requires synthesizing 2-(carboxyethyl)-1,3-dimethylbenzene via Ullmann coupling or carboxylation of a pre-functionalized ethyl intermediate.

Tetrabutylammonium Tribromide (Bu₄NBr₃)-Mediated Bromination

The decarboxylative protocol employs Bu₄NBr₃ in acetonitrile with potassium phosphate (K₃PO₄) as a base. At 100°C, the carboxylic acid group is replaced by bromine, yielding the target compound in 86% isolated yield. This method circumvents traditional bromination challenges, though substrate accessibility limits its broad application.

Transalkylation and Bromine Exchange

tert-Butyl Group Transalkylation

A patent-derived approach leverages transalkylation between 2-bromo-1,3-dimethyl-5-tert-butylbenzene and meta-xylene in liquid hydrogen fluoride (HF). The tert-butyl group transfers to the xylene, regenerating 1,3-dimethylbenzene and forming 2-bromo-1,3-dimethylbenzene. Subsequent ethylation via Grignard reagents introduces the ethyl side chain, though this multi-step process requires rigorous purification.

Comparative Analysis of Synthetic Routes

MethodKey ReagentsTemperature (°C)Yield (%)Selectivity Issues
Friedel-Crafts + NBSAlCl₃, NBS, AIBN0–10082Competing ring bromination
HBr Addition to VinylHBr, benzoyl peroxide40–6078Markovnikov byproducts
Decarboxylative BrominationBu₄NBr₃, K₃PO₄10086Limited substrate availability
TransalkylationHF, CuBr45–5065Multi-step complexity

Chemical Reactions Analysis

Types of Reactions

2-(1-Bromoethyl)-1,3-dimethylbenzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).

    Elimination Reactions: The compound can undergo dehydrohalogenation to form alkenes.

    Oxidation Reactions: The ethyl group can be oxidized to form carboxylic acids or aldehydes.

Common Reagents and Conditions

    Substitution Reactions: Typically carried out in the presence of a strong base such as sodium hydroxide (NaOH) or potassium cyanide (KCN).

    Elimination Reactions: Often performed using strong bases like potassium tert-butoxide (KOtBu) in a polar aprotic solvent.

    Oxidation Reactions: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products

    Substitution Reactions: Products include 2-(1-hydroxyethyl)-1,3-dimethylbenzene, 2-(1-cyanoethyl)-1,3-dimethylbenzene, and 2-(1-aminoethyl)-1,3-dimethylbenzene.

    Elimination Reactions: The major product is 1,3-dimethylstyrene.

    Oxidation Reactions: Products include 2-(1-carboxyethyl)-1,3-dimethylbenzene and 2-(1-formylethyl)-1,3-dimethylbenzene.

Scientific Research Applications

2-(1-Bromoethyl)-1,3-dimethylbenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Employed in the study of enzyme-catalyzed reactions and as a probe to investigate biological pathways involving halogenated compounds.

    Medicine: Potential use in the development of new drugs due to its ability to interact with biological targets.

    Industry: Utilized in the production of polymers and other materials through controlled radical polymerization techniques.

Mechanism of Action

The mechanism of action of 2-(1-bromoethyl)-1,3-dimethylbenzene involves its interaction with various molecular targets through its bromine atom. The bromine atom can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles. Additionally, the compound can undergo elimination reactions to form alkenes, which can further participate in polymerization reactions. The specific pathways and targets depend on the context of its use, such as in biological systems or industrial processes.

Comparison with Similar Compounds

Key Reaction Differences

Compound Reactivity (SN2) Key Intermediate Reference Method
2-(1-Bromoethyl)-1,3-DMB High 2,6-Dimethylphenol Bromoethane alkylation
2-(2-Chloroethyl)-1,3-DMB Moderate 1,3-Dimethylbenzene Chloroethane alkylation
2-(Bromomethyl)-1,3-DMB Very High 1,3-Dimethylbenzene Direct bromination

Structural and Reactivity Analysis

Steric and Electronic Effects

  • Steric Hindrance: The 1,3-dimethyl groups create significant steric bulk, slowing reactions at the 2-position compared to monosubstituted analogs (e.g., toluene derivatives). For example, nucleophilic substitution in 2-(1-bromoethyl)-1,3-dimethylbenzene is slower than in 1-bromoethylbenzene due to hindered access to the bromoethyl group .
  • Electronic Effects : The electron-donating methyl groups slightly deactivate the ring, but the bromine’s electron-withdrawing nature increases the electrophilicity of the adjacent carbon, enhancing reactivity in substitution reactions .

Comparison of Leaving-Group Efficacy

Halogen Bond Dissociation Energy (kJ/mol) Relative Reactivity
Br 285 1.0 (Reference)
Cl 327 0.3–0.5

Bromine’s lower bond dissociation energy makes this compound more reactive than its chloro counterpart .

Toxicity and Environmental Impact

Acute Toxicity of Substituted Benzenes

Evidence from Propsilocerus akamusi larvae toxicity studies ranks dimethylbenzene isomers as follows (lower EC₅₀ = higher toxicity):

1,2-Dimethylbenzene (EC₅₀: 0.82 mg/L)

1,3-Dimethylbenzene (EC₅₀: 1.14 mg/L)

1,4-Dimethylbenzene (EC₅₀: 1.56 mg/L) .

Joint Toxicity in Mixtures

Binary mixtures of substituted benzenes exhibit synergistic (M < 0.8) or antagonistic (M > 1.2) effects based on toxic unit (TU) analysis:

  • Synergistic Pairs : Methylbenzene + benzene (M = 0.600), nitrobenzene + chlorobenzene (M = 0.850) .
  • Antagonistic Pairs : Nitrobenzene + 1,3-dimethylbenzene (M = 1.660) .

The brominated derivative’s interactions in mixtures remain unstudied but may follow trends seen with halogenated analogs like chlorobenzene.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-(1-bromoethyl)-1,3-dimethylbenzene, and how do reaction conditions influence product yield?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or electrophilic aromatic substitution. For example, substituting a hydrogen atom on the ethyl chain with bromine using reagents like N-bromosuccinimide (NBS)\text{N-bromosuccinimide (NBS)} under radical initiation or HBr\text{HBr} in the presence of peroxides. Reaction optimization requires controlling temperature (e.g., 70–90°C) and solvent polarity (e.g., CCl4\text{CCl}_4 for radical stability) to minimize by-products such as di-brominated derivatives .

Q. What purification techniques are recommended for isolating this compound from reaction mixtures?

  • Methodological Answer : Fractional distillation is effective due to its boiling point range (e.g., ~200–220°C, inferred from analogs in ). Silica gel chromatography with hexane/ethyl acetate (95:5) can resolve brominated impurities. Confirm purity via 1H NMR^1\text{H NMR} (e.g., characteristic signals: δ 1.8–2.1 ppm for -CH2_2Br, δ 2.3 ppm for methyl groups) .

Q. How does the bromoethyl substituent affect the regioselectivity of electrophilic aromatic substitution (EAS) in 1,3-dimethylbenzene derivatives?

  • Methodological Answer : The bromoethyl group acts as a weak electron-withdrawing meta-director. In nitration reactions (e.g., using HNO3/H2SO4\text{HNO}_3/\text{H}_2\text{SO}_4), the meta position relative to the methyl groups is favored, consistent with steric and electronic effects observed in nitration of 1,3-dimethylbenzene . Computational modeling (e.g., DFT) can predict activation barriers for competing pathways .

Advanced Research Questions

Q. How do binary mixtures containing 1,3-dimethylbenzene derivatives exhibit synergistic or antagonistic toxicity in environmental systems?

  • Methodological Answer : Evaluate joint toxicity using the Toxic Unit (TU) model and Mixture Toxicity Index (MTI). For example, mixtures of 1,3-dimethylbenzene with nitrobenzene show partial additive effects (TU = 1.66), while combinations with chlorobenzene exhibit synergism (TU < 1). Use luminescent bacteria (e.g., Vibrio fischeri) for experimental validation .
Binary Mixture M Value Joint Action Type
1,3-Dimethylbenzene + Nitrobenzene1.66Partial Additive
1,3-Dimethylbenzene + Chlorobenzene0.85Synergistic

Q. What computational strategies are effective for predicting the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model transition states for Suzuki-Miyaura couplings. Key parameters include bond dissociation energies (C-Br: ~65 kcal/mol) and charge distribution on the bromine atom. Validate predictions with kinetic studies using Pd(PPh3_3)4_4 as a catalyst .

Q. How can isotopic labeling (e.g., 2H^2\text{H}, 13C^{13}\text{C}) aid in mechanistic studies of debromination reactions?

  • Methodological Answer : Synthesize deuterated analogs (e.g., C6D5CH2CH2Br\text{C}_6\text{D}_5\text{CH}_2\text{CH}_2\text{Br}) via LiAlD4\text{LiAlD}_4 reduction. Use 2H NMR^2\text{H NMR} or mass spectrometry to track deuterium retention during reductive elimination (e.g., with Zn/HOAc\text{Zn/HOAc}), distinguishing radical vs. ionic pathways .

Experimental Design & Data Contradictions

Q. How to resolve discrepancies in reported reaction yields for bromoethyl-substituted aromatics?

  • Methodological Answer : Variability often arises from trace moisture or oxygen in reactions. Implement inert atmosphere (N2_2/Ar) and rigorous drying of solvents (e.g., molecular sieves in THF). Compare yields under standardized conditions (e.g., 0.1 mmol scale, 24 hr reflux) .

Q. Why do some studies report conflicting toxicity outcomes for 1,3-dimethylbenzene derivatives?

  • Methodological Answer : Discrepancies stem from differences in test organisms (e.g., algae vs. bacteria) and exposure times. Standardize protocols using OECD guidelines (e.g., 72-hr algal growth inhibition tests) and control for metabolic degradation products .

Environmental & Safety Considerations

Q. What are the environmental persistence metrics for this compound, and how can they be mitigated?

  • Methodological Answer : Estimate biodegradability via QSAR models (e.g., EPI Suite). Experimental measures include OECD 301F respirometry. For mitigation, design derivatives with hydrolyzable esters (e.g., replacing Br with -OAc) to reduce bioaccumulation potential .

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